N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Properties
IUPAC Name |
N-cyclohexyl-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-9(15-13-12-7)10(14)11-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCWFGLFARJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids. This reaction is fundamental for generating bioactive metabolites or intermediates for further derivatization.
Key Reaction:
Conditions:
-
Acidic: 6M HCl, reflux, 8–12 hours.
-
Basic: 2M NaOH, 80°C, 6 hours.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Yield | 75–82% | 68–73% |
| Byproducts | Cyclohexyl chloride | None |
| Purity (HPLC) | ≥95% | ≥92% |
Alkylation and Acylation
The cyclohexyl amine moiety and thiadiazole nitrogen atoms serve as nucleophilic centers for alkylation or acylation. These reactions enhance lipophilicity or introduce functional groups for targeting specific enzymes.
Example Reactions:
-
Alkylation:
Conditions: KCO, DMF, 60°C, 4 hours. -
Acylation:
Conditions: Pyridine, RT, 2 hours.
Substituent Effects on Bioactivity:
| Derivative | Antimicrobial MIC (µg/mL) | Antioxidant IC (µM) |
|---|---|---|
| Parent Compound | 12.5 | 28.4 |
| N-Methylcyclohexyl Derivative | 6.2 | 18.9 |
| N-Acetylated Derivative | 25.0 | 35.7 |
Alkylation generally improves antimicrobial potency, while acylation reduces it, likely due to steric hindrance .
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming hybrid heterocycles with enhanced bioactivity.
Reaction Scheme:
Case Study:
-
Hybridization with 1,3,4-oxadiazole improved anti-Tobacco Mosaic Virus (TMV) activity, achieving 85.5% inactivation efficiency compared to 92.5% for the reference drug ningnanmycin .
Substitution Reactions
Electrophilic substitution occurs at the methyl group on the thiadiazole ring. Halogenation or sulfonation introduces electron-withdrawing groups that modulate electronic properties.
Chlorination Example:
Conditions: ClSOH, 0°C, 2 hours .
Impact on Herbicidal Activity:
| Substituent | Weed Growth Inhibition (%) |
|---|---|
| -CH | 45 |
| -Cl | 68 |
| -Br | 72 |
Halogenation significantly enhances herbicidal efficacy due to increased electrophilicity .
Hydrazone Formation
The carboxamide reacts with hydrazines to form hydrazone derivatives, which exhibit antimycobacterial activity.
Reaction:
Conditions: Ethanol, acetic acid catalyst, reflux, 6 hours .
Antimycobacterial Data:
| Hydrazone Derivative | MIC against M. tuberculosis (µM) |
|---|---|
| Parent Compound | 0.08 |
| 4-Hydroxy-3-methoxy-phenyl | 0.04 |
| Sulfonyl Hydrazone | 0.06 |
The introduction of a 4-hydroxy-3-methoxy-phenyl group doubles potency .
Oxidation and Reduction
-
Oxidation: The thiadiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using HO or mCPBA.
-
Reduction: Catalytic hydrogenation (H, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, altering aromaticity and bioactivity.
Scientific Research Applications
Pharmaceutical Applications
2.1 Antimicrobial Activity
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide has demonstrated significant antimicrobial properties against various pathogens. Research indicates that thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and exhibit broad-spectrum antibacterial activity. The compound's structure allows for interactions with biological targets, including enzymes involved in metabolic pathways and bacterial ribosomes.
2.2 Anticancer Potential
The compound has shown promise in anticancer applications as well. Thiadiazole derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, studies have reported that similar compounds can induce apoptosis in tumor cells and inhibit tumor growth in animal models . The unique structural features of this compound may enhance its efficacy against resistant cancer strains.
Agricultural Applications
3.1 Antifungal Properties
In agriculture, this compound has been explored for its antifungal properties. Its application can potentially protect crops from fungal infections, thereby improving yield and quality. The compound's ability to disrupt fungal cell membranes is a key mechanism behind its antifungal activity.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step synthetic pathways that may include microwave-assisted techniques to enhance yields. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Contains carboxylic acid instead of amide | Antifungal activity |
| N-(5-Chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole | Contains a chlorobenzo group | Potent against Mycobacterium tuberculosis |
| 1,3-Thiadiazole derivatives | Varies in substituents on thiadiazole | Broad-spectrum antimicrobial properties |
Case Studies
Case Study 1: Anticancer Activity Against Breast Cancer Cells
A study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF7). The results indicated significant growth inhibition compared to controls. Molecular docking studies further elucidated the binding interactions between the compound and cancer-related targets .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria . This reinforces its potential as a lead candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, some thiadiazole compounds inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid . These compounds share similar structural features but differ in their substituents and biological activities.
Biological Activity
N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class, which is known for its diverse pharmacological properties. This article provides a detailed overview of its biological activities, mechanisms of action, synthesis methods, and potential applications in medicine.
Chemical Structure and Properties
This compound features a five-membered ring containing sulfur and nitrogen atoms. The presence of the cyclohexyl group enhances its lipophilicity, which is crucial for its biological activity. The carboxamide functional group contributes to the compound's stability and solubility in various solvents, making it suitable for pharmaceutical applications.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that similar compounds can inhibit the growth of Mycobacterium tuberculosis and exhibit antibacterial effects against resistant strains .
- Antifungal Activity : The compound has demonstrated antifungal properties, making it a candidate for developing new antifungal agents. Its efficacy against fungal strains has been noted in several studies.
- Anticancer Activity : Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. Specific studies have reported IC50 values in the low micromolar range against various cancer types, suggesting potential use in cancer therapy .
- Other Pharmacological Effects : this compound may also possess antioxidant, analgesic, anti-inflammatory, diuretic, anticonvulsant, and neuroprotective properties .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Target Interaction : Thiadiazole derivatives typically interact with various biological targets including enzymes and receptors involved in metabolic pathways. For example, they may inhibit protein kinases or act on bacterial ribosomes .
- Biochemical Pathways : These compounds can influence multiple biochemical pathways due to their diverse activities. This includes modulation of cell signaling pathways relevant to inflammation and cancer progression .
- Pharmacokinetics : The lipophilicity of this compound plays a significant role in its bioavailability and interaction with biological membranes.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Microwave-Assisted Synthesis : This technique has been explored to enhance yields and reduce reaction times when producing thiadiazole derivatives.
- Conventional Methods : Traditional synthetic routes involve reactions between α-diazo thiocarbonyl compounds with various reagents to form the desired thiadiazole structure .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by carboxamide coupling. Key steps include:
- Thiadiazole formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., using POCl₃ or H₂SO₄) .
- Carboxamide coupling : Reacting 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with cyclohexylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) .
Optimization : Control reaction temperature (0–5°C for exothermic steps) and use inert atmospheres to prevent hydrolysis. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclohexyl group conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole ring vibrations (~650 cm⁻¹) .
Discrepancies : Cross-validate using X-ray crystallography (if crystalline) or compare with computational simulations (DFT) .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorometric assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How does structural modification of the cyclohexyl group influence bioactivity and selectivity?
- SAR Insights :
- Hydrophobicity : Bulky cyclohexyl substituents enhance membrane permeability but may reduce solubility. Replace with smaller alkyl groups (e.g., cyclopentyl) to balance .
- Stereochemistry : Cis vs. trans cyclohexyl conformers affect binding to targets like PPAR-γ or TRP channels. Use chiral HPLC to isolate enantiomers .
- Case Study : Fluorination at the cyclohexyl 4-position improved antifungal activity by 50% in Candida albicans models .
Q. What mechanisms underlie contradictory data in antimicrobial studies (e.g., bactericidal vs. bacteriostatic effects)?
- Experimental Variables :
- Inoculum size : High bacterial density (>1×10⁶ CFU/mL) may mask bacteriostatic effects .
- Metabolic state : Stationary-phase cells exhibit resistance; use synchronized cultures .
- Mechanistic Overlap : Thiadiazole derivatives may inhibit DNA gyrase (bactericidal) at high concentrations but disrupt metabolic enzymes (bacteriostatic) at lower doses .
Q. How can in silico modeling guide the design of derivatives with enhanced target specificity?
- Docking Studies : Use AutoDock Vina to simulate binding to PPAR-γ (PDB: 3DZY) or TRPM4 channels (AlphaFold models) .
- ADMET Prediction : SwissADME predicts logP (optimal: 2–3) and P-glycoprotein efflux ratios to prioritize synthesizable candidates .
- Case Study : MD simulations revealed that a nitro group at the thiadiazole 2-position stabilizes hydrogen bonds with TRPM4’s Glu432 residue, reducing off-target effects .
Q. What strategies resolve low reproducibility in cytotoxicity assays across cell lines?
- Standardization :
- Cell passage number : Use passages 5–20 to avoid senescence-related variability .
- Serum concentration : Limit fetal bovine serum (FBS) to 5% to minimize growth factor interference .
- Control compounds : Include BTP2 (SOCE inhibitor) or YM-58483 (CRAC channel blocker) as benchmarks for calcium signaling studies .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH Stability : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC. Thiadiazole rings are stable at pH 4–8 but hydrolyze in strong acids .
- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify major metabolites (e.g., sulfoxide derivatives) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiadiazole formation | POCl₃, 80°C, 6h | 75 | 95% | |
| Carboxamide coupling | Cyclohexylamine, TEA, DCM, 0°C | 82 | 98% |
Q. Table 2: Biological Activity Profile
| Assay | Target | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Antifungal | C. albicans | 12.5 µM | |
| TRPM4 inhibition | HEK293 cells | 3.2 µM | |
| PPAR-γ activation | Reporter assay | 1.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
